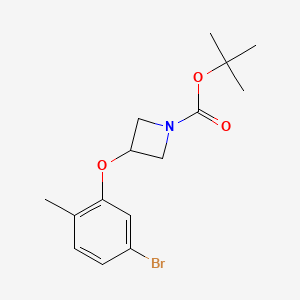

tert-Butyl 3-(5-bromo-2-methylphenoxy)azetidine-1-carboxylate

Description

tert-Butyl 3-(5-bromo-2-methylphenoxy)azetidine-1-carboxylate is a brominated azetidine derivative with a tert-butoxycarbonyl (Boc) protecting group.

Properties

Molecular Formula |

C15H20BrNO3 |

|---|---|

Molecular Weight |

342.23 g/mol |

IUPAC Name |

tert-butyl 3-(5-bromo-2-methylphenoxy)azetidine-1-carboxylate |

InChI |

InChI=1S/C15H20BrNO3/c1-10-5-6-11(16)7-13(10)19-12-8-17(9-12)14(18)20-15(2,3)4/h5-7,12H,8-9H2,1-4H3 |

InChI Key |

IRZREQMRWATISP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)OC2CN(C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 3-(5-bromo-2-methylphenoxy)azetidine-1-carboxylate typically involves the nucleophilic substitution reaction between a phenolic precursor bearing the 5-bromo-2-methyl substitution pattern and a suitably functionalized azetidine derivative, often tert-butyl 3-bromoazetidine-1-carboxylate. The key steps include:

- Generation of the phenolate ion from the substituted phenol.

- Nucleophilic substitution of the azetidine bromide.

- Purification and isolation of the protected azetidine ether product.

This approach is supported by experimental procedures documented in the literature, particularly in the synthesis of related azetidine-phenoxy compounds.

Detailed Synthetic Procedure

A representative procedure adapted from the Royal Society of Chemistry supplementary data is summarized below, illustrating the preparation of tert-butyl 3-(substituted phenoxy)azetidine-1-carboxylates, which can be applied to the 5-bromo-2-methylphenoxy analogue with minor modifications.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Dissolve substituted phenol (e.g., 5-bromo-2-methylphenol) in dry N,N-Dimethylformamide (DMF) | Prepare phenol solution for deprotonation |

| 2 | Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C | Generate phenolate ion by deprotonation |

| 3 | Stir the mixture at 0 °C for 30 minutes | Complete phenolate formation |

| 4 | Add tert-butyl 3-bromoazetidine-1-carboxylate dissolved in DMF dropwise | Initiate nucleophilic substitution |

| 5 | Heat the reaction mixture to 80 °C and stir for 24-29 hours | Promote substitution reaction |

| 6 | Quench with water and extract with ethyl acetate (EtOAc) | Work-up to isolate organic product |

| 7 | Dry combined organic layers over sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure | Purify crude product |

| 8 | Further purification by chromatography if necessary | Obtain pure this compound |

This method relies on the strong base NaH to deprotonate the phenol, forming the phenolate nucleophile, which then displaces the bromide on the azetidine derivative via an SN2 mechanism. The reaction temperature and duration are optimized to maximize yield while minimizing side reactions.

Key Reagents and Their Roles

| Reagent | Role | Notes |

|---|---|---|

| 5-Bromo-2-methylphenol | Phenolic nucleophile precursor | Provides the aromatic moiety with desired substitution |

| Sodium hydride (NaH) | Strong base for phenol deprotonation | Requires careful handling due to reactivity |

| tert-Butyl 3-bromoazetidine-1-carboxylate | Electrophilic azetidine source | Protecting group (tert-butyl carbamate) stabilizes azetidine nitrogen |

| N,N-Dimethylformamide (DMF) | Polar aprotic solvent | Facilitates nucleophilic substitution |

Reaction Monitoring and Characterization

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry confirms molecular ion peaks consistent with the desired compound. For related azetidine-phenoxy compounds, calculated and found m/z values closely match (e.g., calcd 294.1494, found 294.1483).

NMR Spectroscopy: Proton and carbon NMR are used to verify substitution patterns and confirm the integrity of the azetidine ring and protecting group.

Chromatography: Purification by silica gel chromatography or preparative HPLC ensures isolation of pure product.

Summary Table of Preparation Method

| Step | Description | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Phenol deprotonation | 5-bromo-2-methylphenol, NaH | 0 °C, 30 min | Phenolate ion formation |

| 2 | Nucleophilic substitution | tert-butyl 3-bromoazetidine-1-carboxylate | 80 °C, 24-29 h | Formation of ether linkage |

| 3 | Work-up | Water, EtOAc | Room temperature | Extraction of product |

| 4 | Purification | Na2SO4 drying, filtration, concentration | - | Pure this compound |

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, NaH).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of substituted azetidine derivatives.

Oxidation: Formation of quinones or other oxidized phenoxy derivatives.

Reduction: Formation of the corresponding alcohol from the ester group.

Scientific Research Applications

3-(5-Bromo-2-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the azetidine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of tert-Butyl 3-(5-bromo-2-methylphenoxy)azetidine-1-carboxylate and its analogs:

Research and Application Insights

- Drug Synthesis: Azetidine derivatives with Boc protection (e.g., tert-butyl 3-aminoazetidine-1-carboxylate ) are key intermediates in synthesizing kinase inhibitors or protease inhibitors. The target compound’s bromine atom positions it as a candidate for late-stage functionalization in medicinal chemistry .

Material Science :

- High-purity analogs like tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (purity ≥95%) are used in polymer chemistry or ligand design .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(5-bromo-2-methylphenoxy)azetidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from brominated aromatic precursors. A general approach includes:

- Bromophenol Intermediate Preparation : Bromination of 2-methylphenol to introduce the bromine substituent at the 5-position .

- Azetidine Ring Functionalization : Coupling the bromophenol intermediate with a tert-butyl-protected azetidine carboxylate via nucleophilic aromatic substitution or Mitsunobu reaction .

- Protection/Deprotection Strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect the azetidine nitrogen, followed by acidic or catalytic deprotection in later stages . Key reagents: Boc-anhydride, Pd catalysts for coupling, and bases like NaH or DBU.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the azetidine ring structure, tert-butyl group (δ ~1.4 ppm for H), and bromophenoxy substituents (aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] for CHBrNO: calc. 366.06, observed 366.05) .

- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of the azetidine ring and substituents .

Q. What are the typical chemical reactions involving the bromine and azetidine moieties?

- Bromine Substitution : The 5-bromo group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids for diversification .

- Azetidine Ring Modifications : Deprotection of the Boc group (e.g., with TFA) allows further functionalization, such as alkylation or amidation .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the coupling of bromophenol and azetidine intermediates?

- Solvent and Temperature : Use polar aprotic solvents (e.g., DMF or THF) at 60–80°C to enhance nucleophilic substitution efficiency .

- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)) improve cross-coupling reactions, while additives like XPhos enhance stability .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (20–50%) isolates the product with >90% purity .

Q. What strategies address stereochemical challenges in azetidine ring synthesis?

- Chiral Auxiliaries : Use enantiopure tert-butyl carboxylates to control azetidine ring stereochemistry .

- Crystallographic Validation : Single-crystal X-ray diffraction (via SHELX software) resolves ambiguous stereochemistry .

- Dynamic Kinetic Resolution : Employ transition-metal catalysts to favor one enantiomer during ring closure .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

- Reproducibility Checks : Validate assay conditions (e.g., cell lines, concentration ranges) to rule out batch-specific impurities .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with targets like kinases or GPCRs, clarifying discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.